molecular formula C19H20FNO3S2 B2599621 1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone CAS No. 1704520-50-2

1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2599621
CAS No.: 1704520-50-2
M. Wt: 393.49
InChI Key: HNBIEOCZSRQOBX-UHFFFAOYSA-N
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Description

The compound “1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains several functional groups, including a ketone, a sulfonyl group, and a fluorophenyl group . These functional groups suggest that the compound might have interesting chemical properties and potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Heterocyclic Compounds : Research has focused on synthesizing new heterocyclic condensed systems, which are crucial for developing materials with specific electronic properties. For example, studies on thiazolotriazole classes have shown the potential for creating materials used in electronics and photonics (Ștefania-Felicia Bărbuceanu et al., 2015).
  • High-Performance Polymers : The development of sulfonated poly(ether ether ketone) with pendant carboxyl groups for direct methanol fuel cell applications is an example of utilizing sulfonyl phenyl compounds in high-performance materials (Hongtao Li et al., 2009).

Pharmaceutical Research

  • Anticancer Activity : Phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown promising cytotoxic activity against several human cancer cell lines, demonstrating the therapeutic potential of compounds with sulfonyl phenyl groups (P. Ravichandiran et al., 2019).
  • Antimicrobial and Antifungal Activity : Research into substituted thiophenes and their derivatives has revealed a broad spectrum of biological activities, including antimicrobial and antifungal properties, which are critical for the development of new medications (S. Nagaraju et al., 2018).

Mechanism of Action

The compound’s mode of action would depend on its specific biological targets. It could, for example, bind to a protein target and modulate its activity, leading to changes in cellular function .

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific properties. Factors such as its solubility, stability, and molecular size could influence its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. If it shows promising properties, it could be studied further for potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

1-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S2/c1-14(22)15-6-8-16(9-7-15)26(23,24)21-11-10-19(25-13-12-21)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBIEOCZSRQOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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